1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H23BrN2OS and its molecular weight is 419.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Binuclear copper(I) complexes containing 1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide have been synthesized and studied for their crystal structures, exhibiting tetrahedral coordination spheres involving bromine and sulfur from thione molecules (Cox, Aslanidis, & Karagiannidis, 2000).
Analgesic and Antiinflammatory Activities
- Imidazo[2,1-b]thiazolium bromides, including the specified compound, were synthesized and studied for their analgesic and antiinflammatory activities, contributing to the understanding of their therapeutic potentials (Chumakov et al., 1999).
Catalysis and Synthesis of Derivatives
- Bronsted acidic ionic liquid catalyzed procedures using imidazo[2,1-b]thiazolium bromides for the synthesis of trisubstituted imidazole derivatives have been developed, demonstrating their utility in eco-friendly and efficient synthesis methods (Hilal & Hanoon, 2019).
Antioxidant Properties
- Studies on the antioxidant properties of pyrimidine derivatives related to this compound have been conducted, indicating their potential in scavenging radicals and as corrosion inhibitors (Akbas et al., 2018).
Photodynamic Therapy for Cancer
- New zinc phthalocyanine derivatives substituted with imidazo[2,1-b][1,3]thiazolium bromide groups have been synthesized and characterized for use in photodynamic therapy, showing potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives, structurally related to the mentioned compound, have shown antiproliferative activity on cancer cells, indicating their potential in cancer therapy (Kumar et al., 2014).
Antimicrobial Activity
- Synthesis and study of imidazothiazole derivatives of benzofuran, closely related to the specified compound, have revealed promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017).
Selenylation of Imidazoheterocycles
- Phenylselenylation of imidazo[1,2-a]pyridines, including the compound , has been developed as an efficient method, expanding the scope of chemical modifications for these compounds (Jana et al., 2015).
Antiviral Drug Discovery
- The compound is part of a class of compounds evaluated for antiviral drug discovery, highlighting its potential in the development of new therapeutic agents (De Clercq, 2009).
Properties
IUPAC Name |
1-benzyl-2-(4-methylphenyl)-3,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-2-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2OS.BrH/c1-16-8-10-18(11-9-16)20(23)15-21-12-5-13-24-19(21)22(20)14-17-6-3-2-4-7-17;/h2-4,6-11,23H,5,12-15H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBNRLSMRPANQL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C[N+]3=C(N2CC4=CC=CC=C4)SCCC3)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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